

An In-depth Technical Guide to 2,3-Dihydro-7-azaindole (7-Azaindoline)

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Compound of Interest

Compound Name: 2,3-Dihydro-7-azaindole

Cat. No.: B079068

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,3-Dihydro-7-azaindole**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its nomenclature, physicochemical properties, synthesis protocols, and applications, with a focus on providing practical information for researchers in the field.

Nomenclature and Synonyms

2,3-Dihydro-7-azaindole is a saturated heterocyclic organic compound. It is also widely known by several synonyms in scientific literature and chemical catalogs. Understanding these alternative names is crucial for comprehensive literature searches and material sourcing.

Table 1: Synonyms for **2,3-Dihydro-7-azaindole**

Synonym	IUPAC Name	Common Name
7-Azaindoline	2,3-dihydro-1H-pyrrolo[2,3-b]pyridine	7-Azaindoline
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine	2,3-dihydro-1H-pyrrolo[2,3-b]pyridine	-

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of **2,3-Dihydro-7-azaindole** is essential for its application in research and development.

Table 2: Physicochemical Properties of **2,3-Dihydro-7-azaindole**

Property	Value	Source
CAS Number	10592-27-5	[1]
Molecular Formula	C ₇ H ₈ N ₂	[1][2]
Molecular Weight	120.15 g/mol	[1][2]
Appearance	White to off-white solid/powder	[2][3]
Melting Point	78-83 °C	
Solubility	Slightly soluble in water.	[4]
Storage	Store at -20°C under nitrogen. In solvent, store at -80°C for up to 6 months.	[3]

Table 3: Spectroscopic Data for **2,3-Dihydro-7-azaindole**

Technique	Data
¹ H NMR	Data available from suppliers such as MedChemExpress.[3]
Mass Spectrometry	Data available from suppliers such as MedChemExpress.[3]
RP-HPLC	Data available from suppliers such as MedChemExpress.[3]

Note: For detailed spectra and peak assignments, it is recommended to consult the data provided by suppliers or perform independent analysis.

Experimental Protocols

The synthesis of **2,3-Dihydro-7-azaindole** can be achieved through various methods. The most common approaches involve the catalytic hydrogenation of 7-azaindole or a one-pot synthesis from readily available starting materials.

Synthesis via Catalytic Hydrogenation of 7-Azaindole

This is a widely used method for the preparation of 7-azaindoline.

Protocol:

- **Reaction Setup:** In a high-pressure reaction vessel, dissolve 7-azaindole in a suitable solvent such as methanol or ethanol.
- **Catalyst Addition:** Add a catalytic amount of a hydrogenation catalyst, typically 5-10 mol% of platinum on carbon (Pt/C) or palladium on carbon (Pd/C).
- **Hydrogenation:** Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
- **Work-up:** Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.
- **Purification:** Concentrate the filtrate under reduced pressure to yield the crude product. The crude **2,3-Dihydro-7-azaindole** can be further purified by column chromatography on silica gel or by recrystallization.

One-Pot Synthesis from 2-Fluoro-3-methylpyridine

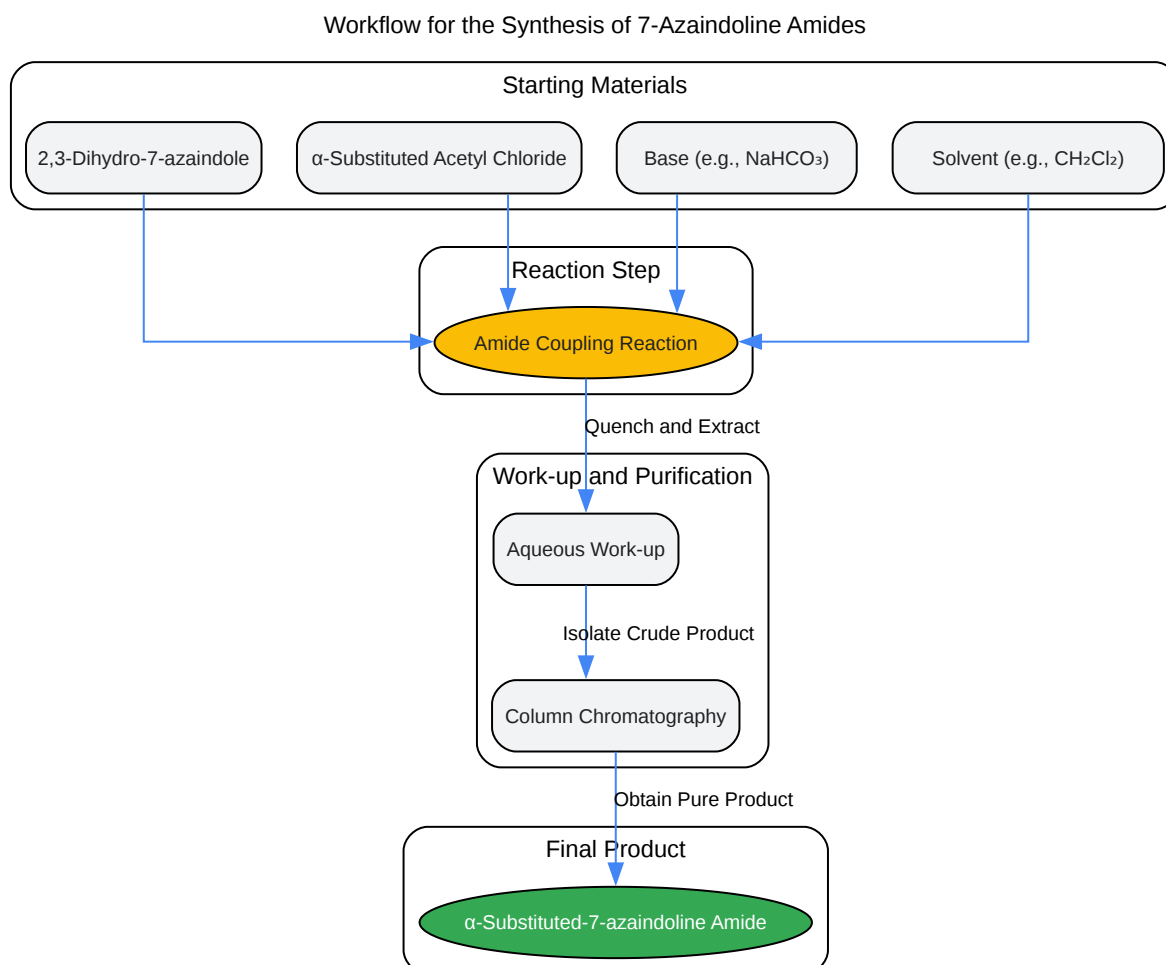
A novel one-pot method allows for the selective synthesis of 7-azaindolines.

Protocol:

- **Reaction Setup:** To a solution of 2-fluoro-3-methylpyridine and an appropriate arylaldehyde in a suitable solvent, add a strong base such as lithium bis(trimethylsilyl)amide ($\text{LiN}(\text{SiMe}_3)_2$).
- **Reaction Conditions:** Heat the reaction mixture under an inert atmosphere. The choice of base is critical for selectivity, with $\text{LiN}(\text{SiMe}_3)_2$ favoring the formation of 7-azaindoles.
- **Reaction Monitoring:** Monitor the reaction by TLC or LC-MS.
- **Work-up and Purification:** After completion, quench the reaction and perform a standard aqueous work-up. The crude product is then purified by column chromatography to yield the desired 7-azaindoline derivative.

Experimental Workflow: Synthesis of 7-Azaindoline Amides

2,3-Dihydro-7-azaindole is a valuable intermediate in the synthesis of more complex molecules. For instance, it can be used as a directing group in asymmetric synthesis. The following workflow illustrates the preparation of α -substituted-7-azaindoline amides.



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Caption: Synthesis of α -substituted-7-azaindoline amides.

Applications in Drug Discovery and Development

While the unsaturated parent compound, 7-azaindole, is a well-established scaffold in kinase inhibitors, **2,3-Dihydro-7-azaindole** also serves as a crucial building block in medicinal

chemistry. Its saturated pyrrolidine ring offers a three-dimensional structure that can be advantageous for targeting specific protein pockets. It is often used as a key intermediate in the synthesis of complex molecules with a range of biological activities. Furthermore, its derivatives are being explored for their potential in various therapeutic areas. The ability to functionalize the nitrogen atoms and the aromatic ring allows for the creation of diverse chemical libraries for drug screening.

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